molecular formula C20H25CaN7O6 B1679070 5-Methyltetrahydrofolic acid CAS No. 134-35-0

5-Methyltetrahydrofolic acid

Cat. No.: B1679070
CAS No.: 134-35-0
M. Wt: 499.5 g/mol
InChI Key: BGJXXVMOQCHQBO-ZEDZUCNESA-N
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Description

N5-Methylfolate, also known as 5-methyltetrahydrofolic acid, is a biologically active form of folate. It is the predominant form of folate found in the blood and is crucial for various bodily functions, including DNA synthesis, repair, and methylation. Unlike folic acid, which is a synthetic form of folate, N5-methylfolate is naturally occurring and does not require enzymatic conversion to become active in the body .

Scientific Research Applications

N5-Methylfolate has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

5-Methyltetrahydrofolic acid, also known as 5-MTHF, primarily targets the enzyme methylenetetrahydrofolate reductase (MTHFR) and 5-methyltetrahydrofolate-homocysteine methyltransferases, also known as methionine synthases . These enzymes play a crucial role in the conversion of homocysteine to methionine, an essential amino acid .

Mode of Action

5-MTHF is a methylated derivative of tetrahydrofolate. It is generated by MTHFR from 5,10-methylenetetrahydrofolate . Once formed, 5-MTHF is used to recycle homocysteine back to methionine by methionine synthases . This process is vital for the synthesis of proteins and other important biomolecules.

Biochemical Pathways

The primary biochemical pathway affected by 5-MTHF is the methylation cycle. In this cycle, 5-MTHF acts as both a cofactor and substrate in the regeneration of methionine from homocysteine . This process is crucial for the synthesis of proteins and other biomolecules, and it also plays a role in DNA methylation, which is essential for gene expression and regulation .

Pharmacokinetics

Studies comparing 5-mthf and folic acid have found that the two compounds have comparable physiological activity, bioavailability, and absorption at equimolar doses . A study found that a single oral dose of 5-MTHF resulted in higher plasma concentrations of 5-MTHF compared to folic acid .

Result of Action

The primary result of 5-MTHF’s action is the conversion of homocysteine to methionine. This process is crucial for the synthesis of proteins and other important biomolecules. Additionally, the conversion of homocysteine to methionine helps to maintain healthy homocysteine levels in the body, which is important for cardiovascular health .

Action Environment

The action of 5-MTHF can be influenced by various environmental factors. For example, certain medications can inhibit the action of MTHFR, thereby affecting the conversion of homocysteine to methionine . Additionally, factors such as diet and lifestyle can influence the body’s levels of homocysteine and methionine, thereby affecting the action of 5-MTHF .

Safety and Hazards

5-Methyltetrahydrofolic acid may cause an allergic skin reaction. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

There is a proof-of-concept trial needed to obtain estimates of the effect of (6S)-5-methyltetrahydrofolic acid compared to folic acid on circulating biomarkers of folate status during pregnancy. These estimates will inform the design of a definitive trial which will be powered to assess whether (6S)-5-methyltetrahydrofolic acid is as effective as folic acid in raising blood folate concentrations during pregnancy .

Biochemical Analysis

Biochemical Properties

5-Methyltetrahydrofolic acid plays a crucial role in folate metabolism, serving as a transport form for various intracellular metabolic processes . It is important for DNA and RNA synthesis, as well as the synthesis of methionine from homocysteine . It is generated by methylenetetrahydrofolate reductase from 5,10-methylenetetrahydrofolate and used to recycle homocysteine back to methionine by 5-methyltetrahydrofolate-homocysteine methyltransferases .

Cellular Effects

This compound is essential for the synthesis of methionine from homocysteine, which is a crucial process for DNA and RNA synthesis . It plays an important role in the cysteine cycle and the regulation of homocysteine .

Molecular Mechanism

This compound functions, in concert with vitamin B12, as a methyl-group donor involved in the conversion of the amino acid homocysteine to methionine . It is generated by methylenetetrahydrofolate reductase from 5,10-methylenetetrahydrofolate and used to recycle homocysteine back to methionine by 5-methyltetrahydrofolate-homocysteine methyltransferases .

Temporal Effects in Laboratory Settings

This compound has a slow turnover in the body and is primarily excreted in urine and feces . Its availability is measured by plasma and red blood cell folate concentrations, which are indicators of folate status .

Dosage Effects in Animal Models

While specific studies on dosage effects of this compound in animal models are limited, it is known that folic acid supplementation is recommended during pregnancy to support healthy fetal development . A study has shown that this compound appears as effective as folic acid in maintaining maternal folate status while reducing unmetabolized folic acid in maternal plasma .

Metabolic Pathways

This compound is involved in the methylation of homocysteine to form methionine and tetrahydrofolate (THF) . This process is crucial for DNA and RNA synthesis, as well as the synthesis of methionine from homocysteine .

Transport and Distribution

This compound is efficiently absorbed in the proximal small intestine through the proton coupled folate transporter . It circulates either freely or loosely bound to plasma proteins . The primary transporter for this compound and other reduced folates in plasma is the reduced folate carrier-1 (RFC) .

Subcellular Localization

Once inside cells, it undergoes metabolic conversions to polyglutamate forms for tissue retention . This suggests that it may be localized in various subcellular compartments where these metabolic processes occur.

Preparation Methods

Synthetic Routes and Reaction Conditions: N5-Methylfolate is synthesized through the reduction of folic acid to tetrahydrofolic acid, followed by methylation. The process involves the use of methylenetetrahydrofolate reductase to convert 5,10-methylenetetrahydrofolate to N5-methylfolate .

Industrial Production Methods: Industrial production of N5-methylfolate typically involves the diastereoselective crystallization of its calcium salt in water. This method ensures high purity and stability of the compound, making it suitable for use in dietary supplements and fortified foods .

Chemical Reactions Analysis

Types of Reactions: N5-Methylfolate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: N5-Methylfolate is unique in its ability to bypass the enzymatic conversion required by folic acid, making it more readily available for biological processes. This property makes it particularly beneficial for individuals with genetic mutations that affect folate metabolism .

Properties

Levomefolic acid plays a critical role in methylating homocysteines into methionine by acting as a methyl donor in a reaction catalyzed by vitamine B12-dependent methionine synthase. Homocysteine must either be further metabolized via transulfuration to become cysteine, taurine, and glutathione via a B6-dependent process, or re-methylated to become methionine again. Methionine formed from remethylation of homocysteine by levomefolic acid forms the downstream metabolite S-adenosylmethionine (SAMe), which is involved in numerous biochemical methyl donation reactions, including reactions forming monoamine neurotransmitters. Studies suggest that high plasma levels of homocysteine is associated with increased incidences of arterial plaque formation.

CAS No.

134-35-0

Molecular Formula

C20H25CaN7O6

Molecular Weight

499.5 g/mol

IUPAC Name

(2R)-2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H25N7O6.Ca/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);/t12?,13-;/m0./s1

InChI Key

BGJXXVMOQCHQBO-ZEDZUCNESA-N

Isomeric SMILES

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.[Ca]

SMILES

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Canonical SMILES

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.[Ca]

Appearance

Solid powder

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Approximately 0.3 mg/ml

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5-Methyltetrahydrofolate;  5-Methyltetrahydrofolic Acid;  5-methyl THF;  Prefolic;  Levomefolic acid;  CH3-FH4;  Methyl folate, N5-Methyl-tetrahydrofolic acid.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 5-Methyltetrahydrofolic acid interact with its target and what are the downstream effects?

A: this compound is the biologically active form of folate, also known as Vitamin B9. It serves as a coenzyme for various metabolic reactions, most notably in one-carbon metabolism. Its primary target is the enzyme tetrahydrofolate reductase (THF reductase), which catalyzes the reduction of dihydrofolate to tetrahydrofolate. This reaction is essential for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. []

Q2: What is the molecular formula, weight, and spectroscopic data of this compound?

A:

    Q3: How stable is this compound under different conditions, and what are its application limitations due to stability issues?

    A: this compound is sensitive to degradation under various conditions, including exposure to heat, light, oxygen, and certain pH levels. [, , , , ] This instability poses a challenge for its use in food fortification and pharmaceutical formulations.

    Q4: How does microencapsulation improve the stability of L-5-Methyltetrahydrofolic acid in food products?

    A: Microencapsulation with materials like sodium ascorbate and modified starch effectively protects L-5-Methyltetrahydrofolic acid from degradation during baking and storage in bread products. [, ] This technology enhances its stability and allows for effective food fortification.

    Q5: What is the impact of pH on the stability of this compound?

    A: Studies have shown that this compound is most stable in neutral to slightly alkaline conditions (pH around 7). [] Increasing the pH beyond this range can lead to degradation.

    Q6: Does this compound possess any direct catalytic properties or is its role solely as a coenzyme?

    A: this compound itself does not act as a catalyst. Its primary function is as a coenzyme, meaning it binds to enzymes like THF reductase to facilitate specific chemical reactions. [, ]

    Q7: Are there any computational models or simulations that have been used to study the interaction of this compound with its target enzyme or other proteins?

    A7: While the provided research papers do not specifically mention computational models, such techniques are commonly used in drug discovery and biochemistry. Molecular docking and molecular dynamics simulations can be employed to investigate the binding interactions of this compound with its target enzymes and explore potential inhibitors or modulators.

    Q8: What are some strategies for improving the stability and bioavailability of this compound in pharmaceutical formulations?

    A: Microencapsulation, as discussed in the context of food fortification, can also be applied to pharmaceutical formulations to enhance stability. [, ] Other strategies include using specific salt forms, like the stable crystalline calcium salts mentioned in one of the research papers. [] Additionally, optimizing the formulation's pH and incorporating antioxidants can further improve stability.

    Q9: What is the typical absorption and metabolism pathway of orally administered this compound?

    A: Research suggests that this compound is absorbed in the upper small intestine and undergoes minimal metabolism. [, ] It enters the portal circulation and is transported to the liver for further distribution and utilization.

    Q10: How does the pharmacokinetic profile of this compound differ from folic acid (pteroylmonoglutamic acid)?

    A: While both are forms of Vitamin B9, their pharmacokinetic profiles differ significantly. Folic acid requires enzymatic reduction and methylation in the body to be converted to the active this compound. [, , ] This conversion can be a rate-limiting step, influencing the bioavailability and efficacy of folic acid.

    Q11: Have there been any studies investigating the efficacy of this compound in specific cell lines or animal models of disease?

    A11: The provided papers primarily focus on the analytical aspects and stability of this compound. Further research is necessary to fully evaluate its efficacy in various disease models.

    Q12: What are the common analytical methods used to detect and quantify this compound in biological samples and food products?

    A: High-performance liquid chromatography (HPLC) coupled with various detection techniques, such as fluorescence detection, diode array detection, and mass spectrometry (MS), are widely employed for sensitive and specific quantification of this compound. [, , , , , ]

    Q13: What are the challenges in analyzing this compound, and how are they addressed?

    A: The main challenge lies in its instability. Researchers use specific extraction methods, such as those involving subdued lighting, antioxidants, and controlled pH conditions, to minimize degradation during sample preparation. [, , ]

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